molecular formula C14H21NO2 B12211319 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1049607-22-8

7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B12211319
CAS No.: 1049607-22-8
M. Wt: 235.32 g/mol
InChI Key: KIWFZPCCQMINKJ-UHFFFAOYSA-N
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Description

7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32. It is a member of the benzazepine family, characterized by a seven-membered ring fused to a benzene ring. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves several steps:

    Starting Materials: The synthesis typically begins with the appropriate substituted benzene derivatives.

    Reaction Conditions: The formation of the benzazepine ring can be achieved through various methods, including cyclization reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on industrial-scale synthesis are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known to interact with certain proteins and enzymes, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can be compared with other benzazepine derivatives:

The uniqueness of this compound lies in its specific ethoxy substitutions, which can affect its interaction with biological targets and its overall chemical behavior.

Properties

CAS No.

1049607-22-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C14H21NO2/c1-3-16-13-9-11-5-7-15-8-6-12(11)10-14(13)17-4-2/h9-10,15H,3-8H2,1-2H3

InChI Key

KIWFZPCCQMINKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2CCNCCC2=C1)OCC

Origin of Product

United States

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